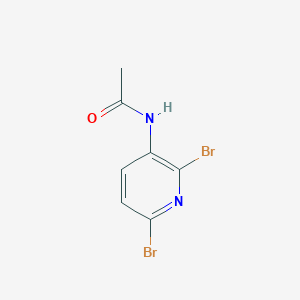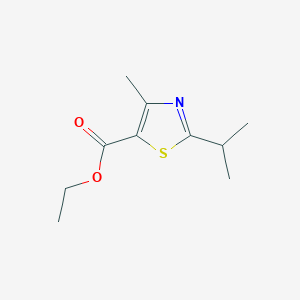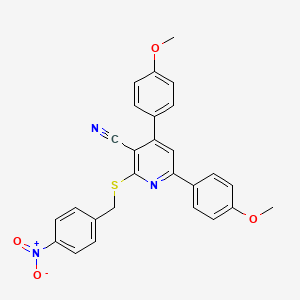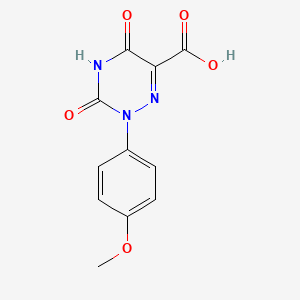![molecular formula C8H6N2O2S2 B11771856 2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)
2-(Methylthio)-4-nitrobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-4-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, with a methylthio group at the 2-position and a nitro group at the 4-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-nitrobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with methyl iodide to form 2-(methylthio)aniline. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-4-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(Methylsulfinyl)-4-nitrobenzo[d]thiazole, 2-(Methylsulfonyl)-4-nitrobenzo[d]thiazole.
Reduction: 2-(Methylthio)-4-aminobenzo[d]thiazole.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylthio)-4-nitrobenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-4-nitrobenzo[d]thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methylthio group can also participate in interactions with biological macromolecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
2-(Methylthio)-4-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Lacks the nitro group, resulting in different chemical and biological properties.
2-(Methylthio)benzothiazole:
4-Nitrobenzothiazole: Lacks the methylthio group, leading to different chemical behavior and biological activity.
The presence of both the methylthio and nitro groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6N2O2S2 |
|---|---|
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S2/c1-13-8-9-7-5(10(11)12)3-2-4-6(7)14-8/h2-4H,1H3 |
Clave InChI |
CJDGKQINLCTMBO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(C=CC=C2S1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


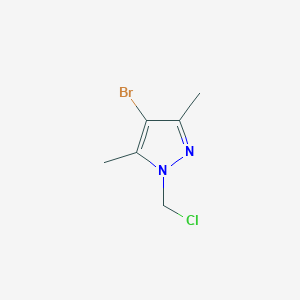

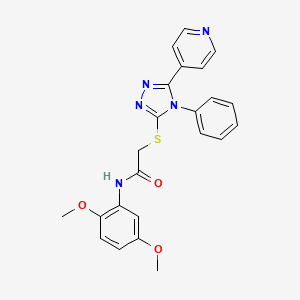
![(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)



